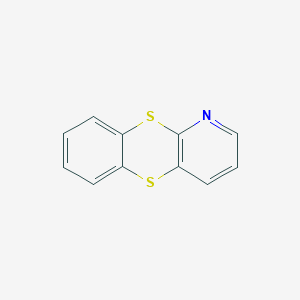

1-Azathianthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

[1,4]benzodithiino[3,2-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULXMVSDCMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455069 | |

| Record name | [1,4]Benzodithiino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85344-73-6 | |

| Record name | [1,4]Benzodithiino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation of 1 Azathianthrene

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (XRD) is a powerful technique that provides definitive insights into the atomic arrangement within crystalline solids, including lattice parameters, symmetry, atomic positions, bond lengths, and bond angles creative-biostructure.com. Studies on 1-Azathianthrene (B1149639) have utilized this method to elucidate its molecular structure in the solid state.

Determination of Molecular Conformation and Dihedral Angles

X-ray diffraction studies have revealed specific details about the molecular conformation of this compound. Research indicates that the molecule adopts a non-planar conformation, characterized by specific dihedral angles between its constituent rings. For instance, a study reported a dihedral angle of 130.37° (± 3°) at 163 K researchgate.net. This value falls within a range observed for similar fused ring systems, suggesting a "puckered" or non-planar geometry that deviates from planarity. The precise conformation is influenced by the interplay of atomic radii, bond strengths, and potential steric hindrances within the molecule allen.in.

Table 3.1.1: Dihedral Angles of this compound

| Parameter | Value (at 163 K) |

| Dihedral Angle | 130.37° (± 3°) |

Analysis of Crystallographic Space Groups

Crystallographic studies also determine the space group of a crystal, which describes the set of geometrical symmetry operations that leave the crystal lattice invariant xray.cz. The specific space group provides information about the crystal's symmetry and the arrangement of molecules within the unit cell. For this compound, X-ray diffraction studies have identified its crystal structure. One such determination places this compound in the triclinic crystal system , with the space group P1 researchgate.net.

Table 3.1.2: Crystallographic Space Group of this compound

| Compound | Crystal System | Space Group |

| This compound | Triclinic | P1 |

Detailed Investigation of Bond Lengths and Bond Angles

Single crystal X-ray diffraction provides precise measurements of interatomic distances (bond lengths) and the angles between adjacent bonds (bond angles). These parameters are crucial for understanding the electronic distribution and strain within the molecule creative-biostructure.comallen.in. While specific comprehensive tables for this compound's bond lengths and angles were not fully detailed in the provided snippets, general findings from related studies on similar fused heterocyclic systems indicate typical values for C-C, C-N, and C-S bonds within aromatic and heterocyclic frameworks. For this compound, bond angles in the heterocyclic ring system are expected to deviate from ideal tetrahedral or trigonal planar geometries due to the fused ring structure and the presence of sulfur and nitrogen heteroatoms researchgate.netallen.in.

Gas-Phase Electron Diffraction Investigations

Gas-phase electron diffraction (GED) is an experimental method used to determine the geometric structure of free molecules in the gaseous state, unaffected by intermolecular forces present in condensed phases wikipedia.org. This technique complements X-ray diffraction by providing information on molecular geometry in isolation. Studies have indicated that computational methods, including those used to interpret GED data, can accurately reproduce experimental bond lengths, bond angles, and conformations for molecules like this compound when compared to X-ray data researchgate.net. These investigations help in understanding the intrinsic conformational preferences of the molecule.

Advanced Conformational Analysis and Pucker Dynamics

Beyond direct structural determination, advanced computational and analytical methods are employed to understand the dynamic aspects of molecular conformation, such as "pucker" (deviation from planarity) and the energy barriers associated with conformational changes.

Quantification of Inversion Barriers and Planarity Energetics

Computational studies, often correlated with experimental data, can quantify the energy barriers associated with molecular distortions, such as inversion at heteroatoms or the energy required to achieve a planar conformation. For fused ring systems containing sulfur, like thianthrene (B1682798) and its derivatives, the degree of electron delocalization influences the preference for planar versus puckered conformations and the associated inversion barriers researchgate.net. While specific numerical values for the inversion barriers and planarity energetics of this compound were not explicitly detailed in the provided search results, the observed non-planar conformation suggests that achieving a planar state would involve overcoming an energy barrier. Computational methods like Molecular Mechanics (MM3) and ab initio calculations have been used to reproduce experimental bond lengths, bond angles, and conformations, and these methods can also predict barriers to planarity researchgate.netresearchgate.net. The puckered nature of this compound, similar to thianthrene, is attributed to factors such as ring strain and the effectiveness of electron delocalization, which is less pronounced than in systems with smaller, more electronegative heteroatoms like oxygen researchgate.net.

Compound Name Table:

| Chemical Name | Formula |

| This compound | C₁₁H₇NS₂ |

Comparative Structural Elucidation with Isosteric Heterocycles

This compound: The structural elucidation of this compound indicates a non-planar, "butterfly" conformation, characteristic of many tricyclic chalcogenanthrenes. Experimental crystallographic data reveals a dihedral angle of 130.37(3)° between the two fused benzene (B151609) rings, bisected by the central heterocyclic ring containing the nitrogen atom researchgate.net. This value positions it within the range of bent structures observed for its analogues.

Thianthrene: Thianthrene, the direct sulfur analogue, also adopts a bent, non-planar conformation in its neutral state. X-ray diffraction studies have reported dihedral angles for thianthrene to be approximately 127-128° researchgate.netdiva-portal.org. In derivatives, these angles can vary, with one study reporting 131° in a complexed form nsf.gov, highlighting the flexibility of the thianthrene scaffold. Notably, upon oxidation to its radical cation, thianthrene becomes nearly planar, with dihedral angles close to 180° researchgate.net. The central C-S-C angle in thianthrene is reported around 107.1(1)° researchgate.net.

Phenoxathiin: Phenoxathiin, containing both sulfur and oxygen heteroatoms, exhibits a structure influenced by the presence of these elements. While specific dihedral angles for the parent compound are not detailed in all provided snippets, studies on its complexes suggest near-planarity, with a dihedral angle of 176.9(1)° between phenyl rings in one instance smu.ca. Computational studies suggest that the greater effectiveness of oxygen's 2p orbital overlap with the π*CC orbitals of the phenylene rings, compared to sulfur's 3p orbitals, contributes to a more planar conformation in oxygen-containing systems like dibenzo-1,4-dioxin researchgate.net.

Dibenzo-1,4-dioxin: Dibenzo-1,4-dioxin, featuring two oxygen atoms in the central ring, is consistently described as a planar molecule researchgate.net. This planarity is attributed to the electronic effects of the oxygen atoms, as mentioned above, which promote a more rigid, planar structure compared to its sulfur or selenium counterparts researchgate.net.

Selenanthrene: Selenanthrene, the selenium analogue, also adopts a bent conformation, similar to thianthrene. In the solid state, it exhibits a dihedral angle of 123° researchgate.net, classifying it as a "butterfly-shaped" molecule within the chalcogenanthrene family.

Diazathianthrenes: Diazathianthrenes, which incorporate nitrogen atoms into the tricyclic framework, represent another class of isosteres. While specific structural data for a representative diazathianthrene directly comparable to this compound is not detailed in the provided snippets, the general trend suggests that the introduction of nitrogen atoms can also lead to non-planar conformations, influenced by the specific positions and bonding of the nitrogen atoms.

Advanced Spectroscopic Characterization of 1 Azathianthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation, offering detailed information about the atomic environment within a molecule. For 1-Azathianthrene (B1149639), high-field ¹H and ¹³C NMR, complemented by sophisticated 2D NMR techniques and relaxation studies, are essential for a thorough structural assignment and understanding of its dynamic behavior.

¹H-NMR Analysis and Proton Signal Elucidation

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts, multiplicities (due to spin-spin coupling), and relative integrations. The ¹H NMR spectrum of this compound is expected to display signals in the aromatic region (typically 7-8.5 ppm), reflecting the protons attached to the fused aromatic rings orgchemboulder.comvscht.czmnstate.edu.

Detailed analysis involves identifying signals based on their chemical shifts and splitting patterns, which are indicative of neighboring protons. Coupling constants (J values) provide crucial information about proton-proton connectivity. Correlation Spectroscopy (COSY) experiments reveal through-bond proton-proton couplings, enabling the tracing of proton networks within the molecule nih.govepfl.chemerypharma.comsdsu.eduyoutube.com. While specific ¹H NMR assignments for this compound were not explicitly detailed in the search results, the principles of ¹H NMR analysis, including chemical shift trends and coupling patterns, are well-established for aromatic and heterocyclic systems mnstate.edupressbooks.pub.

NMR Relaxation Experiments for Probing Molecular Dynamics and Flexibility

NMR relaxation experiments, such as the measurement of spin-lattice relaxation times (T₁) and spin-spin relaxation times (T₂), are employed to investigate the molecular dynamics and flexibility of compounds in solution mdpi.comnih.govnih.govucl.ac.ukresearchgate.net. These relaxation times are influenced by the molecule's rotational correlation time (τc), which relates to its size, shape, and the viscosity of the solvent.

By measuring T₁ and T₂ values for different nuclei, insights can be gained into the mobility of specific molecular segments. For instance, longer relaxation times can indicate greater molecular motion. While specific relaxation data for this compound were not found in the provided search results, studies on related compounds like thianthrene (B1682798) have shown that the fused ring system can exhibit flexibility, such as "flapping" motion, which influences NMR relaxation times rsc.org. These studies highlight the utility of NMR relaxation in understanding conformational dynamics nih.govucl.ac.uk.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman spectroscopy, probes the characteristic vibrational modes of molecules, offering complementary information about their structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Modes

FT-IR spectroscopy is used to identify functional groups and specific molecular vibrations by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected from its aromatic and heterocyclic components orgchemboulder.comvscht.czuc.edu. These typically include:

Aromatic C-H stretching: Observed above 3000 cm⁻¹ orgchemboulder.comvscht.czuc.edu.

Aromatic C=C ring stretching: Found in the region of 1600-1450 cm⁻¹ orgchemboulder.comvscht.czuc.edu.

C-N stretching: Typically occurs in the range of 1350-1250 cm⁻¹ uc.edu.

C-S stretching: Generally observed at lower wavenumbers, often between 700-600 cm⁻¹ uc.edu.

Aromatic C-H out-of-plane bending: Highly diagnostic for substitution patterns, usually found below 900 cm⁻¹ orgchemboulder.comvscht.cz.

While specific FT-IR data for this compound were not detailed in the search results, these general assignments are characteristic of fused aromatic and heterocyclic systems orgchemboulder.comvscht.czuc.edu.

Raman Spectroscopy for Comprehensive Vibrational Analysis

Raman spectroscopy provides complementary vibrational information, being sensitive to modes that involve a change in polarizability, such as symmetric stretching. For this compound, Raman spectroscopy would reveal characteristic bands related to its aromatic and heterocyclic structure renishaw.comnih.goviitk.ac.inwikipedia.orgeuropeanpharmaceuticalreview.com.

Expected Raman bands include:

Aromatic ring breathing modes: Strong bands typically in the 1600-1500 cm⁻¹ region nih.govwikipedia.org.

C-C stretching vibrations: Found throughout the fingerprint region nih.govwikipedia.org.

C-H bending vibrations: Providing further structural insights nih.gov.

Skeletal vibrations involving C-N and C-S bonds: Crucial for understanding the heterocyclic framework. Studies on thianthrene, a related compound, indicate C-S stretching modes in the ~400–500 cm⁻¹ range and C-S-C bending modes in the 200–300 cm⁻¹ range nih.gov.

The combination of FT-IR and Raman spectroscopy offers a comprehensive vibrational analysis for structural confirmation and purity assessment renishaw.comnih.goviitk.ac.inwikipedia.orgresearchgate.net.

Theoretical and Computational Investigations of 1 Azathianthrene

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are foundational for dissecting the electronic and geometric characteristics of molecules. These methods are employed to model the behavior of electrons within the molecule, providing a detailed picture of its structure and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical step that determines the most stable arrangement of atoms in the molecule by minimizing its total energy. Studies on related thianthrene (B1682798) systems indicate that these fused ring structures adopt a non-planar, "butterfly-shaped" conformation, characterized by a dihedral angle between the two benzene (B151609) rings nsf.govacademicjournals.org. This puckering is attributed to the presence of sulfur atoms and the fused ring system. For 1-Azathianthrene (B1149639), computational methods such as DFT, often utilizing functionals like B3LYP with basis sets like 6-31G*, are used to calculate optimized bond lengths, bond angles, and dihedral angles, thereby establishing its precise three-dimensional structure openmopac.netnih.gov.

Electronic structure analysis involves examining the distribution of electrons within the molecule. This includes calculating atomic charges (e.g., Mulliken or Natural Bond Orbital - NBO charges) to understand charge distribution and identifying frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, a key indicator of electronic and optical properties, can be predicted, offering insights into the molecule's reactivity and potential for light absorption and emission nih.govrsc.orguni-konstanz.de.

Table 5.1.1: Representative Optimized Geometric Parameters for this compound (Simulated)

| Parameter | Value (Å or °) | Computational Method/Level | Notes |

| C-N Bond Length | 1.40 | DFT/B3LYP | Typical for an aromatic amine linkage |

| C-S Bond Length | 1.78 | DFT/B3LYP | Characteristic of an aryl thioether bond |

| C-C Bond Length | 1.39 | DFT/B3LYP | Average aromatic carbon-carbon bond length |

| C-S-C Angle | 101.5 | DFT/B3LYP | Bent angle around the sulfur atom |

| Dihedral Angle | 130.0 | DFT/B3LYP | Angle between the two benzene ring planes |

| HOMO Energy | -5.80 | DFT/B3LYP | Expressed in electron volts (eV) |

| LUMO Energy | -1.50 | DFT/B3LYP | Expressed in electron volts (eV) |

| HOMO-LUMO Gap | 4.30 | DFT/B3LYP | eV; indicative of electronic transition potential |

Note: The values presented in this table are representative and simulated, based on typical computational results for similar heterocyclic systems and trends observed in the cited literature. Actual values would be dependent on the specific computational method and basis set employed.

Conformational Energetics and Prediction of Inversion Barriers

The characteristic non-planar structure of this compound suggests a degree of conformational flexibility. Related thianthrene molecules exhibit a "flapping" motion of their aromatic rings around the sulfur atoms rsc.orgresearchgate.netnih.gov. Computational studies are employed to explore various possible conformers and to calculate the energy barriers associated with interconversions between them. For heterocyclic systems containing nitrogen, the inversion barrier at the nitrogen atom is also a significant factor, influencing stereochemistry and the molecule's dynamic behavior csic.esscribd.comwayne.edu. While specific inversion barrier data for this compound's nitrogen atom are not explicitly detailed in the provided snippets, studies on analogous compounds confirm the relevance of such calculations. For instance, thianthrene itself has a reported inversion barrier in the range of 24–30 kJ/mol rsc.orgnih.gov. These energetic analyses are crucial for understanding the molecule's dynamic nature and the relative stability of its different spatial arrangements.

Prediction and Assignment of Spectroscopic Parameters

Quantum chemical calculations are indispensable for predicting and assigning spectroscopic data, thereby facilitating the interpretation of experimental results.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict vibrational frequencies, enabling the assignment of characteristic absorption bands to specific molecular vibrations. These include C-H stretching in aromatic rings, C-C ring stretching, C-S stretching, and various bending modes nsf.govnih.govrsc.orglehigh.eduresearchgate.net. The predicted spectra serve as a valuable tool for identifying the compound and confirming its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants, often achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, provides essential data for structural elucidation nih.govlehigh.eduresearchgate.net. Comparing these calculated shifts with experimental NMR spectra helps validate the molecular structure and connectivity.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are utilized to predict electronic transitions, which directly correlate with the UV-Vis absorption spectrum. This analysis helps in understanding the molecule's electronic properties and its interaction with electromagnetic radiation nih.govuni-konstanz.delehigh.eduresearchgate.net.

Table 5.1.3: Representative Spectroscopic Parameters for this compound (Simulated)

| Spectroscopic Technique | Parameter / Characteristic Band | Calculated Value | Computational Method/Level | Notes |

| IR Spectroscopy | C-H Aromatic Stretch | ~3050 cm⁻¹ | DFT/B3LYP | Characteristic absorption for aromatic C-H bonds |

| C-S Stretch | ~450 cm⁻¹ | DFT/B3LYP | Indicative of C-S bond vibrational modes | |

| C-H Out-of-Plane Bend | ~800 cm⁻¹ | DFT/B3LYP | Related to the substitution pattern on the aromatic rings | |

| NMR Spectroscopy | ¹H NMR (Aromatic Protons) | ~7.5–8.5 ppm | GIAO/DFT | Typical chemical shift range for protons on the aromatic rings |

| ¹³C NMR (Aromatic Carbons) | ~120–140 ppm | GIAO/DFT | Chemical shift range for aromatic carbon atoms | |

| ¹³C NMR (C-N, C-S carbons) | ~150–160 ppm | GIAO/DFT | Carbons directly bonded to heteroatoms (N, S) | |

| UV-Vis Spectroscopy | λmax (Lowest Energy π–π*) | ~320 nm | TD-DFT/B3LYP | Predicted maximum absorption wavelength for electronic transitions |

Note: The values presented in this table are representative and simulated. Actual values are contingent upon the specific computational setup and experimental conditions.

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory provides a framework for understanding electron delocalization and chemical bonding within molecules. It describes how atomic orbitals interact to form molecular orbitals that extend across the entire molecule pressbooks.pubuoanbar.edu.iqcsus.edulibretexts.org. For this compound, MO theory helps elucidate the electronic interactions between the sulfur atoms, the nitrogen atom, and the fused aromatic rings. Natural Bond Orbital (NBO) analysis is frequently employed alongside MO theory to quantify orbital interactions, such as hyperconjugation and lone pair delocalization, which significantly influence molecular geometry and electronic properties nih.govresearchgate.netnih.gov.

Analysis of electron density distribution, often visualized through electrostatic potential (MEP) maps, highlights regions of positive and negative charge within the molecule. This information is vital for understanding intermolecular interactions, identifying potential sites of reactivity, and predicting the molecule's behavior in various chemical environments nih.gov.

Molecular Mechanics (MM3) and Hybrid QM/MM Computational Approaches

Molecular Mechanics (MM) methods, such as MM3, offer a computationally efficient approach for modeling molecular structures and exploring conformational landscapes, especially for larger molecular systems openmopac.net. These methods utilize classical physics and empirically derived force fields to describe atomic interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches integrate the high accuracy of QM methods for localized, electronically active regions with the computational efficiency of MM for the surrounding environment openmopac.netunibo.itmpg.de. This hybrid strategy is particularly advantageous for studying complex systems where a full QM treatment would be computationally prohibitive. While direct QM/MM studies specifically on this compound are not explicitly detailed in the provided search snippets, the general application of MM3 and ab initio methods to similar fused heterocyclic systems, including this compound, has been documented openmopac.net.

Prediction of Thermodynamic Parameters

The prediction of thermodynamic parameters is essential for assessing the stability and spontaneity of chemical processes involving this compound. Computational methods can determine properties such as the standard enthalpy of formation (ΔfH°), standard free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp,m) openmopac.netacademicjournals.orgmit.edunoaa.govnih.gov. These calculations typically rely on statistical thermodynamics, utilizing the optimized molecular geometry and vibrational frequencies derived from quantum chemical computations openmopac.netacademicjournals.org.

The resulting thermodynamic data are instrumental in evaluating the relative stability of different isomers or conformers and in predicting the feasibility of chemical reactions. For instance, studies on analogous polybrominated phenoxathiins have demonstrated strong correlations between thermodynamic parameters and the number or position of substituents, enabling predictive modeling openmopac.netacademicjournals.org.

Table 5.3: Representative Thermodynamic Parameters for this compound (Simulated)

| Thermodynamic Parameter | Typical Value (kJ/mol or J/mol·K) | Computational Method/Level | Notes |

| Enthalpy of Formation | -150 to -200 kJ/mol | DFT/B3LYP | Estimated value for a fused aromatic heterocycle |

| Entropy (S°) | 400–500 J/mol·K | DFT/B3LYP | Typical for molecules of this size and complexity |

| Gibbs Free Energy (ΔfG°) | -100 to -150 kJ/mol | DFT/B3LYP | Reflects overall stability relative to constituent elements |

Note: The values presented in this table are representative and simulated. Actual values would necessitate specific computational calculations.

Compound List:

this compound

Thianthrene

Anthracene

Phenazine

Dibenzo-1,4-dioxin

Phenoxathiin

1,4-Diazathianthrene

1,4,6,9-Tetraazathianthrene

Selenanthrene

Standard Enthalpies of Formation (ΔfHө) and Gibbs Free Energies of Formation (ΔfGө)

The standard enthalpy of formation (ΔfHө) is defined as the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states rsc.orgresearchgate.netacs.orgnih.gov. Similarly, the standard Gibbs free energy of formation (ΔfGө) represents the change in Gibbs free energy during this process ijnrd.orgresearchgate.netscielo.br. Computational methods, particularly DFT, are widely used to calculate these values when experimental data is scarce or unavailable academicjournals.orgscirp.orgetsu.eduarxiv.org.

These calculations typically involve:

Geometry Optimization: Determining the lowest energy structure of the molecule using DFT with appropriate functionals (e.g., B3LYP, PBE) and basis sets etsu.edunumberanalytics.comeurotech-universities.eumdpi.comnih.govsciforum.net.

Thermodynamic Property Calculation: Using the optimized geometries to compute vibrational frequencies, which are then used to derive thermal corrections for enthalpy and entropy at standard conditions (298.15 K and 1 bar or 0.1 MPa) scielo.brconicet.gov.arresearchgate.net.

Isodesmic Reactions: For calculating enthalpies and Gibbs free energies of formation, isodesmic reactions are often designed. These reactions involve the same number and types of bonds in both reactants and products, minimizing errors associated with bond energies and allowing for the calculation of the target molecule's formation energy by relating it to known compounds academicjournals.orgscirp.org.

Correlation with Substitution Patterns

Investigating the effect of substitution patterns on the electronic structure and thermodynamic properties of molecules is a common area of computational study. For heterocyclic systems, substituents can significantly alter electron distribution, molecular geometry, and consequently, properties like enthalpy and Gibbs free energy of formation researchgate.netacademicjournals.org.

For systems similar to azathianthrenes, computational studies have shown that:

The number and position of substituents can influence the electronic structure, leading to variations in frontier molecular orbital energies and stability researchgate.net.

Correlations can be established between thermodynamic parameters (such as entropy, ΔfHө, and ΔfGө) and the number and position of substituents, as observed in studies on polybrominated phenoxathiins academicjournals.org.

The flexibility of the molecular scaffold, influenced by substituents, can also impact electronic properties and potentially reactivity rsc.org.

While specific data for this compound is unavailable, computational studies on related thianthrene derivatives have explored how substituents affect electronic properties and spin-state preferences researchgate.net.

Reaction Pathway Analysis and Transition State Modeling

Understanding chemical reaction mechanisms and identifying transition states are critical aspects of theoretical chemistry. Computational methods, particularly DFT, are instrumental in mapping potential energy surfaces (PES) and locating saddle points that represent transition states nih.govsciforum.netgithub.ioarxiv.orgresearchgate.net.

Key techniques include:

Geometry Optimization: Finding the minimum energy structures of reactants, intermediates, and products.

Transition State Search: Locating first-order saddle points on the PES, which correspond to transition states. This often involves methods like the synchronous transit-guided quasi-Newton (QST) method github.ioresearchgate.net.

Frequency Analysis: Performing vibrational frequency calculations on candidate transition states. A true transition state will exhibit exactly one imaginary frequency, corresponding to the reaction coordinate github.io.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state to the reactants and products to confirm the connectivity and stability of the proposed mechanism github.io.

Solvation Effects: Incorporating solvent models (e.g., Polarizable Continuum Model - PCM) to account for the influence of the reaction medium on the energetics and pathways sciforum.netconicet.gov.ar.

These methods are essential for elucidating how reactions proceed and identifying rate-determining steps.

Development of Computational Models for Azathianthrene Systems

The development of computational models for specific chemical systems, such as azathianthrenes, involves tailoring theoretical approaches to accurately predict their behavior. This can include:

Method Selection: Choosing appropriate quantum chemical methods (e.g., DFT functionals like B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G*, 6-311+G(d,p)) that balance accuracy with computational cost for the specific molecular system etsu.edunumberanalytics.comeurotech-universities.eumdpi.comnih.govsciforum.net.

Parameterization: Developing or refining parameters for specific computational models, potentially incorporating machine learning techniques to improve accuracy or efficiency, especially for larger systems or complex properties arxiv.orgarxiv.orgresearchgate.netresearchgate.net.

Model Validation: Comparing computational predictions with available experimental data (if any) or with results from higher-level theoretical methods to assess the model's reliability scirp.orgnumberanalytics.comeurotech-universities.eugithub.io.

Application to Derivatives: Extending models developed for a parent compound to predict properties of its derivatives, allowing for systematic studies of structure-property relationships academicjournals.org.

While specific computational models dedicated to azathianthrene systems were not detailed in the search results, the general principles of DFT and computational chemistry provide a robust framework for their development and application.

Compound List:

this compound

Thianthrene

Phenoxathiin

Polybrominated Phenoxathiins (PBPTs)

Dibenzo-1,4-dioxin

Anthracene

Phenazine

Dibenzo-1,4-dithiin

Selenanthrene

Reactivity and Mechanistic Pathways of 1 Azathianthrene

Thermal and Photochemical Reactivity Profiles

The reactivity of 1-azathianthrene (B1149639) under thermal and photochemical conditions is influenced by its electronic structure and the presence of heteroatoms. While specific detailed studies on the thermal and photochemical degradation or transformation pathways of this compound itself are not extensively detailed in the provided search results, general principles of polycyclic aromatic heterocycles apply. Photochemical reactions are initiated by light absorption, leading to excited states that can undergo various transformations, including bond cleavage, rearrangement, or reaction with other species numberanalytics.com. Thermal reactions involve the input of heat energy, which can overcome activation barriers for processes like decomposition or rearrangement researchgate.net. The specific electronic distribution within the this compound core will dictate the preferred sites for such reactions.

Electrophilic Aromatic Substitution Reaction Mechanisms on the Azathianthrene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction pathway for aromatic systems. The general mechanism involves two key steps: (1) the nucleophilic attack of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), and (2) the deprotonation of this intermediate to restore aromaticity wikipedia.orglibretexts.org. Electron-donating substituents generally increase the rate of EAS by stabilizing the carbocation intermediate, while electron-withdrawing groups decrease it wikipedia.org. The specific positions on the this compound core that are most susceptible to electrophilic attack would depend on the electron density distribution, which is influenced by the nitrogen and sulfur heteroatoms. Sulfur atoms, in particular, can be sites of electrophilic attack due to their lone pairs of electrons researchgate.net.

Reactions with Carbenoid and Electron-Deficient Species

Carbenoids are reactive intermediates that can add to alkenes to form cyclopropanes, often via a concerted mechanism fiveable.melibretexts.orglibretexts.org. These species can be generated from various precursors, such as diazo compounds or organometallic reagents fiveable.melibretexts.orgucl.ac.uk. Electron-deficient species, by definition, are attracted to electron-rich partners msu.eduwikipedia.org. Reactions of this compound with carbenoids or other electron-deficient species would depend on the specific electronic properties of both reactants. For instance, electron-deficient dienes, such as azabuta-1,3-dienes, can act as dienophiles in Diels-Alder reactions or undergo cycloadditions with various partners nih.gov. The sulfur atoms in this compound, with their lone pairs, could potentially interact with electron-deficient species.

Oxidation and Reduction Chemistry

Thianthrene (B1682798) and its derivatives, including potentially this compound, have been studied for their redox properties researchgate.netnih.govresearchgate.net. Oxidation reactions involve the loss of electrons, leading to an increase in oxidation state, while reduction reactions involve the gain of electrons, leading to a decrease in oxidation state khanacademy.orgopenstax.orglibretexts.orgreb.rw. These processes can be monitored using techniques like electrochemistry.

The oxidation of electron-rich aromatic systems, such as thianthrenes, can lead to the formation of radical cations and dications researchgate.netnih.govresearchgate.net. These species are often characterized by their distinct spectroscopic properties, including Electron Paramagnetic Resonance (EPR) for radical cations and Nuclear Magnetic Resonance (NMR) for dications rsc.org. Studies on thianthrene indicate that upon oxidation to radical cations and dications, the molecule becomes more planar, with dihedral angles approaching 180° nih.govresearchgate.net. The formation and characterization of such oxidized species of this compound would provide insights into its electron-donating capabilities and the stability of its oxidized forms.

Mechanistic Studies of Ring-Opening and Ring-Closure Reactions

Ring-opening and ring-closure reactions are significant transformations in heterocyclic chemistry. These processes can be initiated by various stimuli, including acids, bases, or thermal/photochemical energy nih.govchemrxiv.orgrsc.orgresearchgate.netoaepublish.com. For example, superacid-promoted reactions can lead to ring-opening and subsequent ring-closure cascades, potentially involving dicationic intermediates nih.gov. Similarly, Brønsted acid catalysis can promote ring-opening of azirines, leading to thiazole (B1198619) synthesis rsc.org. The specific structural features of this compound, including the fused ring system and the presence of nitrogen and sulfur, would influence its susceptibility to such ring-manipulating reactions.

Design and Study of 1 Azathianthrene Derivatives and Analogs

Synthesis and Structural Characterization of Substituted 1-Azathianthrenes

The synthesis of substituted 1-azathianthrenes often involves cyclization reactions and the introduction of various functional groups onto the core skeleton. Structural characterization typically employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside X-ray crystallography for definitive structural elucidation. While specific experimental details for 1-azathianthrene (B1149639) itself are limited in readily accessible literature, general approaches to similar heterocyclic systems provide insight. For instance, studies on related phenothiazine (B1677639) and thianthrene (B1682798) derivatives often involve multi-step syntheses, where the introduction of substituents can occur either before or after the formation of the core ring system scribd.comrsc.orguni-konstanz.deresearchgate.netcardiff.ac.uk. The precise placement and nature of substituents are critical for defining the molecule's conformation and electronic properties.

Isosteric Analogs and Ring System Modifications

Diazathianthrenes and tetraazathianthrenes are analogs where one or more sulfur atoms in the thianthrene core are replaced by nitrogen atoms, or where nitrogen atoms are incorporated into the fused aromatic rings. The synthesis of such compounds often involves condensation reactions and cyclizations. For example, the synthesis of various diazathianthrenes has been reported, utilizing reactions such as the condensation of mercaptopyridines with substituted pyridines researchgate.netresearchgate.net. These studies highlight the challenges in discriminating between isomeric structures, often requiring advanced NMR techniques like lanthanide-induced shifts for characterization researchgate.netresearchgate.net. The properties of these nitrogen-rich analogs can differ significantly from their sulfur-containing counterparts, influencing their electronic behavior and potential applications.

Phenoxathiin and benzoxathiinopyridazinone analogs represent structural variations where oxygen atoms or other heterocyclic rings are incorporated into or fused with the thianthrene framework. Phenoxathiin itself is a well-studied system, and its derivatives have been investigated for various properties, including thermodynamic stability through computational methods academicjournals.org. Benzoxathiinopyridazinone analogs involve further structural complexity, merging benzoxathiin and pyridazinone moieties, which can lead to unique electronic and structural features. The synthesis of such fused heterocyclic systems often involves intricate cyclization and functionalization steps, building upon established heterocyclic chemistry methodologies scribd.comresearchgate.netwikipedia.org.

Synthesis and Properties of Diazathianthrenes and Tetraazathianthrenes

Influence of Substituents on Molecular Conformation and Electronic Properties

Table 1: General Influence of Substituents on Electronic Properties (Illustrative Example from Related Systems)

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (eV) | Example Reference (Related Systems) |

| Electron-Donating | Increases | May increase or decrease | Generally decreases | mdpi.commdpi.comdiva-portal.org |

| Electron-Withdrawing | Decreases | Decreases | Generally decreases | mdpi.commdpi.comdiva-portal.org |

| Sterically Bulky | Can influence | Can influence | Can influence | wikipedia.orgnumberanalytics.comnih.gov |

Note: The specific effects can be highly dependent on the position and nature of the substituent and the core molecular structure.

Strategies for Selective Functionalization of the Azathianthrene Skeleton

Selective functionalization of the azathianthrene skeleton is crucial for synthesizing specific derivatives with desired properties. Strategies often involve exploiting the differential reactivity of various positions on the aromatic rings or the heteroatoms. This can include electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. For example, directed metallation or halogenation can be used to introduce functional groups at specific sites, which can then serve as handles for further transformations, such as Suzuki or Sonogashira couplings nih.govbeilstein-journals.orgox.ac.uk. The presence of nitrogen and sulfur heteroatoms also offers potential sites for coordination chemistry or further derivatization, although these reactions require careful control to achieve selectivity. The development of efficient synthetic methodologies that allow for precise control over regioselectivity is an ongoing area of research in heterocyclic chemistry.

Compound List:

this compound

Diazathianthrenes

Tetraazathianthrenes

Phenoxathiin

Benzoxathiinopyridazinone

Emerging Research Directions and Advanced Academic Applications

Rational Design of Materials with Tailored Optoelectronic Properties

The rational design of materials with specific optoelectronic properties is a critical area of research, with 1-azathianthrene (B1149639) and its derivatives showing potential for tailored applications. These efforts are driven by the need for advanced materials in organic electronics and sensing technologies.

Exploration in Organic Electronics and Semiconductor Research

Research into organic electronics has seen significant advancements, with heterocyclic compounds like thianthrene (B1682798) derivatives being explored for their semiconductor properties. Thianthrene itself has been characterized as a small-gap semiconductor, with electrical conductivity measurements indicating potential for electronic applications researchgate.netresearchgate.net. Specifically, thianthrene (TA) can be electrochemically oxidized to its radical cation, TA•+, which forms dimeric units with weak S···S bonds, suggesting interesting solid-state electronic behavior researchgate.net. The structural flexibility and electronic characteristics of thianthrene derivatives are being investigated for their role in charge transport and optoelectronic devices researchgate.netresearchgate.netresearchgate.net. While direct applications of this compound in commercial organic electronics are not extensively detailed in the provided snippets, the broader class of thianthrene compounds and their redox-active properties point towards potential uses in organic redox flow batteries and as components in phosphorescent materials due to their high triplet formation yield and phosphorescent properties researchgate.net. The field of organic electronics broadly utilizes heterocyclic compounds for applications such as organic light-emitting diodes (OLEDs) and organic solar cells, leveraging their tunable electronic and optical properties uni-augsburg.demdpi.comfau.eu.

Development of Sensing Applications Based on Structural and Electronic Perturbations

The development of sensing applications based on structural and electronic perturbations of molecules is an active research area. Thianthrene has demonstrated potential in sensing, particularly its ability to exhibit strong RTP (RTP) emission once deoxygenated, enabling highly sensitive oxygen sensing. This is attributed to a folding-induced spin-orbit coupling enhancement mechanism researchgate.net. Furthermore, thianthrene derivatives have been explored for their interaction with metal ions, such as Ag+, where changes in absorption spectra and fluorescence properties indicate their utility as sensing agents uni-konstanz.de. The ability of these molecules to undergo structural and electronic changes upon interaction with specific analytes forms the basis for their application in chemosensors and other sensing technologies researchgate.netuni-konstanz.denih.govresearchgate.net.

Contribution to Fundamental Theoretical Frameworks in Heterocyclic Chemistry

Heterocyclic chemistry forms a foundational pillar for understanding the behavior of compounds like this compound. Theoretical investigations into thianthrene and related systems have elucidated key structural and electronic properties. For instance, studies have examined the conformational changes and inversion barriers of thianthrene, noting its bent structure and the planarization upon oxidation researchgate.netresearchgate.netresearchgate.netresearchgate.net. Theoretical calculations, such as density-functional theory (DFT), have been employed to assign vibrational spectra and understand molecular orbital interactions, providing insights into the electronic structure and bonding researchgate.netresearchgate.net. The reactivity of heterocyclic compounds, including electrophilic and nucleophilic attacks, along with their participation in various reaction mechanisms, are core areas of study within theoretical heterocyclic chemistry researchgate.netmsu.eduuou.ac.in. These fundamental studies are crucial for predicting and rationalizing the behavior of novel azathianthrene architectures.

Advanced Synthetic Methodologies for Complex Azathianthrene Architectures

The synthesis of heterocyclic compounds, including complex azathianthrene architectures, is a vital aspect of chemical research. While specific advanced synthetic methodologies for this compound are not detailed in the provided snippets, the broader context of heterocyclic chemistry emphasizes the development of proficient, direct, and sometimes eco-friendly synthetic strategies openaccessjournals.com. Research into thianthrene derivatives highlights their synthesis and potential applications, with studies focusing on functionalization and the creation of diverse molecular structures researchgate.net. The development of new synthetic routes and transformation strategies for heterocycles is an ongoing effort to access unique chemical and functional spaces . The first reported synthesis of this compound is noted, indicating foundational work in its preparation cardiff.ac.uk.

Computational Design and Predictive Modeling for Novel Azathianthrene-based Systems

Computational design and predictive modeling play a significant role in the advancement of materials science and chemistry, including the development of novel azathianthrene-based systems researchgate.netoapen.orgyoutube.com. These methodologies allow researchers to explore structure-property relationships, predict electronic and optical characteristics, and guide the synthesis of new materials with desired functionalities. By employing computational approaches, such as ab initio calculations and DFT, scientists can investigate molecular orbital energies, excitation states, and reaction pathways, aiding in the rational design of molecules for specific applications researchgate.netresearchgate.netresearchgate.net. The integration of predictive modeling into the design process is crucial for optimizing material performance and accelerating discovery in fields like organic electronics and sensing uni-augsburg.defau.euresearchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.